![molecular formula C13H23NOS B6789451 4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide](/img/structure/B6789451.png)
4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide
Description
4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide is a complex organic compound characterized by its unique structure, which includes a thiazinane ring and a dimethylcyclohexene moiety
Properties
IUPAC Name |
4-[(3,5-dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOS/c1-11-7-12(2)9-13(8-11)10-14-3-5-16(15)6-4-14/h7,11,13H,3-6,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUVCXZFDAFPQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=C1)C)CN2CCS(=O)CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide typically involves the reaction of 3,5-dimethylcyclohex-3-en-1-ylmethyl chloride with 1,4-thiazinane in the presence of an oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazinane ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexene moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiazolidine Derivatives: Formed through reduction reactions.
Substituted Cyclohexenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-3-cyclohexenyl methyl ketone
- 1,4-Dimethyl-4-acetyl-1-cyclohexene
- 1,4-Dimethyl-δ-3-tetrahydroacetophenone
Uniqueness
4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide is unique due to the presence of both a thiazinane ring and a dimethylcyclohexene moiety, which confer distinct chemical and biological properties
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